molecular formula C18H24O5 B14429891 Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol CAS No. 77256-06-5

Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol

Cat. No.: B14429891
CAS No.: 77256-06-5
M. Wt: 320.4 g/mol
InChI Key: ZWDALQWMTDHWKZ-UHFFFAOYSA-N
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Description

Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol is a complex organic compound that features a naphthalene core substituted with methoxy, methyl, and propan-2-yl groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of naphthalene derivatives, followed by methoxylation and subsequent functional group transformations to introduce the acetic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines .

Scientific Research Applications

Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives with different substituents, such as:

  • 6,7-dimethoxy-3-methyl-1-naphthol
  • 6,7-dimethoxy-3-methyl-5-ethyl-1-naphthol

Uniqueness

The presence of both methoxy and acetic acid groups, along with the naphthalene core, provides a versatile platform for further chemical modifications and applications .

Properties

CAS No.

77256-06-5

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol

InChI

InChI=1S/C16H20O3.C2H4O2/c1-9(2)15-12-6-10(3)7-13(17)11(12)8-14(18-4)16(15)19-5;1-2(3)4/h6-9,17H,1-5H3;1H3,(H,3,4)

InChI Key

ZWDALQWMTDHWKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1)O)OC)OC)C(C)C.CC(=O)O

Origin of Product

United States

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